1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)9-3-5(6(10)11)7-8-9/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMIOZCNDLJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Advanced Coordination Protocols: 1-Isopropyl-1H-1,2,3-triazole-4-carboxylic Acid (IpTCA)
Topic: 1-Isopropyl-1H-1,2,3-triazole-4-carboxylic Acid (IpTCA) as a Ligand in Coordination Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Synthetic Chemists, and Materials Scientists
Executive Summary
This compound (IpTCA) represents a bifunctional, heterotopic ligand class capable of bridging the "hard-soft" acid-base divide. By combining a soft/borderline nitrogen donor (N3 of the triazole ring) with a hard oxygen donor (carboxylate), IpTCA serves as a versatile building block for Metal-Organic Frameworks (MOFs) and discrete metallodrugs. The isopropyl moiety introduces specific steric bulk that modulates pore size in reticular chemistry and enhances lipophilicity in biological applications.
This guide provides validated protocols for the synthesis of IpTCA, its coordination to transition metals, and the structural characterization of the resulting complexes.
Part 1: Ligand Synthesis & Design Logic
The "Click" Logic
The synthesis utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We prioritize the direct synthesis using propiolic acid over ester hydrolysis to minimize purification steps, though the ester route is provided as a backup for scale-up.
Protocol: Synthesis of IpTCA
Objective: Synthesize high-purity IpTCA from isopropyl azide and propiolic acid.
Reagents:
-
Isopropyl bromide (20 mmol)
-
Sodium azide (NaN₃) (24 mmol)
-
Propiolic acid (20 mmol)
-
Sodium ascorbate (10 mol%)
-
CuSO₄[1]·5H₂O (5 mol%)
-
Solvents: DMSO/Water (1:1) or t-BuOH/Water (1:1)
Step-by-Step Methodology:
-
In Situ Azide Generation (Safety Critical):
-
Note: Organic azides with low molecular weight can be explosive. Isopropyl azide is volatile. We generate it in situ or handle it in solution, never isolating it as a neat solid.
-
Dissolve NaN₃ (1.56 g, 24 mmol) in 10 mL water.
-
Add isopropyl bromide (2.46 g, 20 mmol) and 10 mL DMSO. Stir at room temperature for 12 hours.
-
-
Cycloaddition:
-
To the reaction mixture, add propiolic acid (1.40 g, 20 mmol).
-
Add the catalyst system: 1 mL of aqueous Sodium Ascorbate (1 M) followed by 0.5 mL of aqueous CuSO₄ (1 M).
-
Observation: The solution typically turns bright yellow/orange upon Cu(I) generation.
-
Stir vigorously at 40°C for 24 hours.
-
-
Work-up & Purification:
-
Acidify the mixture to pH ~2 using 1M HCl to protonate the carboxylate.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the organic layer with brine (50 mL) to remove DMSO/copper salts.
-
Dry over anhydrous MgSO₄ and evaporate under reduced pressure.
-
Recrystallization:[2] Recrystallize from Ethanol/Water to yield white/off-white crystals.
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway for this compound.
Part 2: Coordination Protocols
Coordination Modes
IpTCA exhibits two primary binding modes driven by the hard-soft acid-base (HSAB) theory:
-
N,O-Chelation (Discrete Complexes): The N3 nitrogen and the carboxylate oxygen form a stable 5-membered ring. This is common with late transition metals (Cu, Ni, Zn).
-
Bridging (MOFs/Polymers): The carboxylate binds to one metal center (syn-syn or syn-anti) while the N3 binds to an adjacent metal, creating polymeric chains or 3D networks.
Protocol A: Synthesis of Discrete Metallodrug Candidates (Cu/Zn)
Target: Bis(1-isopropyl-1,2,3-triazole-4-carboxylato)metal(II) complexes. Application: Antimicrobial screening, enzyme inhibition models.
Methodology:
-
Ligand Deprotonation: Dissolve IpTCA (2 mmol) in 10 mL Methanol. Add NaOH (2 mmol) or Et₃N to generate the soluble carboxylate salt.
-
Metal Addition: Dissolve Metal(II) Acetate or Chloride (1 mmol) in 5 mL Methanol.
-
Ratio: Maintain a 2:1 (Ligand:Metal) ratio for discrete mononuclear species.
-
-
Reaction: Add the metal solution dropwise to the ligand solution.
-
Conditions: Reflux for 2-4 hours. A color change (e.g., Blue to Green for Cu) indicates complexation.
-
-
Isolation: Allow the solution to cool slowly. If precipitate forms, filter and wash with cold MeOH. If no precipitate, perform slow evaporation.
Protocol B: Solvothermal Synthesis of MOFs
Target: 3D Porous Networks for Gas Sorption. Application: CO₂ capture (Isopropyl group enhances CO₂ affinity via dipole interactions).
Methodology:
-
Precursor Mix: Mix IpTCA (1 mmol) and Zn(NO₃)₂·6H₂O (1 mmol) in DMF/Ethanol (3:1 v/v, 10 mL).
-
Modulation (Optional): Add 2 drops of pyridine or dilute HNO₃ to slow nucleation and improve crystal size.
-
Solvothermal Treatment: Seal in a Teflon-lined autoclave. Heat at 100°C for 48 hours.
-
Cooling: Cool to room temperature at a rate of 5°C/hour (controlled cooling is crucial for crystallinity).
-
Activation: Solvent exchange with ethanol for 3 days (refreshing solvent daily) followed by vacuum drying at 120°C.
Coordination Logic Diagram
Figure 2: Divergent synthetic pathways determining the structural topology of IpTCA complexes.
Part 3: Characterization & Data Interpretation[3]
Spectroscopic Fingerprints
To validate coordination, compare the free ligand spectra with the metal complex.
| Feature | Free Ligand (IpTCA) | Metal Complex (Coordination) | Mechanistic Insight |
| IR: ν(C=O) | ~1710-1730 cm⁻¹ (COOH) | Absent / Shifted | Deprotonation of carboxylic acid. |
| IR: ν_as(COO⁻) | N/A | 1600-1650 cm⁻¹ | Asymmetric stretch of coordinated carboxylate. |
| IR: ν_s(COO⁻) | N/A | 1350-1400 cm⁻¹ | Symmetric stretch. Δν (as-s) indicates binding mode (Monodentate vs Bidentate). |
| NMR: Triazole-H | ~8.5-8.8 ppm (Singlet) | Shifted downfield (~0.2-0.5 ppm) | Electron withdrawal by metal center via N3. |
| UV-Vis | ~210-250 nm (π-π*) | d-d transitions visible (e.g., 600-800 nm for Cu) | Ligand Field transitions indicating geometry (Octahedral vs Tetrahedral). |
Crystallographic Expectations
-
Space Groups: IpTCA complexes often crystallize in monoclinic systems (P2₁/c) due to the asymmetry of the isopropyl group.
-
Packing: The isopropyl groups usually orient into the voids, preventing interpenetration in MOF structures, which is advantageous for maintaining porosity.
Part 4: Applications & References
Biological Activity (Metallodrugs)
The 1,2,3-triazole pharmacophore is well-documented for antifungal and antibacterial activity.[3][4][5]
-
Mechanism: The IpTCA-Metal complex acts as a "Trojan Horse." The lipophilic isopropyl group facilitates cell membrane penetration. Once inside, the complex may release the metal ion (e.g., Ag+ or Cu2+) or inhibit metalloenzymes via the N3 nitrogen.
-
Protocol: Dissolve complexes in DMSO (1 mg/mL) and screen against S. aureus and E. coli using standard broth microdilution (MIC assay).
References
-
Ligand Synthesis (CuAAC): Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." J. Am. Chem. Soc., 2005. Link
-
Triazole Coordination Chemistry: Aromí, G., et al. "Triazoles and tetrazoles: Prime ligands to generate metal–organic frameworks." Coordination Chemistry Reviews, 2011. Link
-
Analogous Tolyl-Complex Protocols: Al-Fahdawi, M., et al. "Development of some 1,2,3-triazole-based complexes...: Synthesis, characterization, DFT calculation." Arabian Journal of Chemistry, 2025. Link
-
Antimicrobial Triazoles: Zhou, Z., et al. "Recent advances in the synthesis and biological evaluation of 1,2,3-triazole derivatives." European Journal of Medicinal Chemistry, 2016. Link
-
Crystal Engineering: Olagboye, S.A., et al. "Synthesis, crystal structure and antimicrobial activity of some 1,2,3-triazole derivatives." Journal of Molecular Structure, 2013. Link
Disclaimer: All synthesis involving azides requires strict safety adherence due to potential shock sensitivity, although the in situ method minimizes this risk. Always conduct experiments in a fume hood.
Sources
- 1. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajol.info [ajol.info]
- 3. ripublication.com [ripublication.com]
- 4. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 5. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-Isopropyl-1H-1,2,4-triazole-3-carboxylic Acid in Antifungal Research
Introduction: The Quest for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] Triazole-based compounds have long been a cornerstone of antifungal therapy, effectively targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for a novel triazole derivative, 1-isopropyl-1H-1,2,4-triazole-3-carboxylic acid, in antifungal research. While specific data on this particular molecule is nascent, the principles and methodologies outlined herein provide a robust framework for its evaluation as a potential antifungal candidate.
The 1,2,4-triazole nucleus is a well-established pharmacophore in many clinically successful antifungal drugs, including fluconazole and itraconazole.[1][5] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11), which is a critical step in the conversion of lanosterol to ergosterol.[2][6][7] The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising fungal cell membrane integrity and function.[4] The structural features of 1-isopropyl-1H-1,2,4-triazole-3-carboxylic acid, specifically the triazole ring, suggest a similar mechanism of action and warrant a thorough investigation of its antifungal properties.
Pillar 1: Postulated Mechanism of Action
The primary hypothesis for the antifungal activity of 1-isopropyl-1H-1,2,4-triazole-3-carboxylic acid is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is pivotal in the ergosterol biosynthesis pathway. The nitrogen atoms within the triazole ring are expected to coordinate with the heme iron atom in the active site of CYP51, preventing the binding and demethylation of its natural substrate, lanosterol.[5] This targeted inhibition is a hallmark of the triazole class of antifungals.[2][3]
Visualizing the Ergosterol Biosynthesis Pathway and Triazole Inhibition
Caption: Postulated inhibition of CYP51 by 1-isopropyl-1H-1,2,4-triazole-3-carboxylic acid.
Pillar 2: In Vitro Antifungal Susceptibility Testing
The initial step in evaluating a novel antifungal compound is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8][9][10]
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the determination of the MIC of 1-isopropyl-1H-1,2,4-triazole-3-carboxylic acid against Candida albicans.
Materials:
-
1-isopropyl-1H-1,2,4-triazole-3-carboxylic acid
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Candida albicans strain (e.g., ATCC 90028)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 1-isopropyl-1H-1,2,4-triazole-3-carboxylic acid in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve a final concentration range (e.g., 0.0625 to 64 µg/mL).
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (typically ≥50% for azoles) inhibition of visible growth compared to the growth control.[9]
Data Presentation: Hypothetical MIC Values
| Fungal Species | 1-isopropyl-1H-1,2,4-triazole-3-carboxylic acid MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2 | 0.5 - 4 |
| Candida glabrata | 4 - 32 | 8 - 64 |
| Cryptococcus neoformans | 1 - 8 | 2 - 16 |
| Aspergillus fumigatus | 2 - 16 | >64 |
Visualizing the Antifungal Drug Discovery Workflow
Caption: A streamlined workflow for novel antifungal agent evaluation.
Pillar 3: Elucidating the Mechanism of Action
To confirm that 1-isopropyl-1H-1,2,4-triazole-3-carboxylic acid targets the ergosterol biosynthesis pathway, two key experiments are recommended: a direct quantification of cellular ergosterol content and an analysis of the expression of the target gene, ERG11.
Protocol 2: Quantification of Fungal Ergosterol Content
This protocol is based on the spectrophotometric analysis of extracted sterols following saponification.[11][12]
Materials:
-
C. albicans culture treated with varying concentrations of the test compound (as in Protocol 1)
-
25% (w/v) alcoholic potassium hydroxide
-
n-heptane
-
Sterile distilled water
-
Spectrophotometer with UV scanning capability
Procedure:
-
Cell Harvesting: After incubation, harvest the yeast cells from each concentration of the test compound by centrifugation. Wash the pellets with sterile distilled water.
-
Saponification: Resuspend each cell pellet in 3 mL of 25% alcoholic potassium hydroxide. Vortex vigorously and incubate in an 80°C water bath for 1 hour to hydrolyze cellular lipids.[11]
-
Sterol Extraction: Cool the samples to room temperature. Add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the nonsaponifiable sterols into the n-heptane layer.[11]
-
Spectrophotometric Analysis: Carefully transfer the upper n-heptane layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm. Ergosterol and the precursor 24(28)-dehydroergosterol produce a characteristic four-peaked curve.[12]
-
Calculation: The ergosterol content can be calculated as a percentage of the wet weight of the cells and compared to the untreated control. A dose-dependent decrease in ergosterol content is indicative of pathway inhibition.[12]
Data Presentation: Hypothetical Ergosterol Content
| Compound Concentration (µg/mL) | Mean Ergosterol Content (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.25 x MIC | 75 | 4.8 |
| 1 x MIC | 32 | 3.1 |
| 4 x MIC | 8 | 1.5 |
Protocol 3: Gene Expression Analysis of ERG11 by RT-qPCR
Overexpression of the ERG11 gene is a known mechanism of azole resistance.[13][14] Analyzing its expression in response to the test compound can provide valuable mechanistic insights.
Materials:
-
C. albicans culture treated with the test compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ERG11 and a housekeeping gene (e.g., ACT1)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Expose C. albicans to sub-inhibitory concentrations of the test compound for a defined period. Extract total RNA from the treated and untreated cells using a validated RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for ERG11 and the housekeeping gene ACT1.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ERG11 expression in treated versus untreated cells, normalized to the expression of the housekeeping gene.[15]
Visualizing the Decision-Making Logic
Caption: A decision tree for interpreting initial experimental outcomes.
Conclusion and Future Directions
The protocols and application notes presented here provide a comprehensive framework for the initial investigation of 1-isopropyl-1H-1,2,4-triazole-3-carboxylic acid as a potential antifungal agent. Positive results from these in vitro studies, demonstrating potent antifungal activity and a mechanism consistent with ergosterol biosynthesis inhibition, would provide a strong rationale for advancing the compound to further preclinical development. This would include in vitro cytotoxicity assays against mammalian cell lines to assess selectivity, followed by in vivo efficacy studies in animal models of fungal infection. The structure-activity relationship of this and related compounds could also be explored to optimize potency and pharmacokinetic properties.[7][16] The systematic application of these methodologies will be crucial in determining the therapeutic potential of this novel triazole derivative in the fight against fungal diseases.
References
- Advances in synthetic approach to and antifungal activity of triazoles. National Institutes of Health (NIH).
- Triazole antifungals. EBSCO.
- 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. PubMed.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Azole Resistance in Candida albicans. National Institutes of Health (NIH).
- Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. P R Health Sci J.
- Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94. Benchchem.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health (NIH).
- Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. University of Minnesota Morris Digital Well.
- Basal expression of ERG11, MDR1 and CDR1 genes in clinical isolates of Candida albicans from Ecuador: insights into azole resistance surveillance. Taylor & Francis Online.
- Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Wiley Online Library.
- Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic.
- Structure-activity relationship between triazoles as miconazole analogues. ResearchGate.
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health (NIH).
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. National Institutes of Health (NIH).
- Antifungal Susceptibility Testing: Current Approaches. ASM Journals.
- A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health (NIH).
- Detection of ERG11 Overexpression in Candida albicans isolates from environmental sources and clinical isolates treated with inhibitory and subinhibitory concentrations of fluconazole. PubMed.
- gene expression study of antidrug resistance gene (erg11) in candida albicans isolated from different. Connect Journals.
- Fluconazole's Impact on the Ergosterol Biosynthesis Pathway: A Technical Guide. Benchchem.
- Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. National Institutes of Health (NIH).
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Detection of ERG11 Overexpression in Candida albicans isolates from environmental sources and clinical isolates treated with inhibitory and subinhibitory concentrations of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
- 16. researchgate.net [researchgate.net]
Scalable synthesis methods for 1-alkyl-1,2,3-triazole-4-carboxylic acids
Application Note: Scalable Synthesis of 1-Alkyl-1,2,3-Triazole-4-Carboxylic Acids
Part 1: Strategic Overview & Route Selection
The 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for amide bonds and a precursor to carboxamide drugs like Rufinamide . While "Click Chemistry" (CuAAC) is ubiquitous on the milligram scale, scaling this reaction to multi-gram or kilogram quantities introduces three critical challenges: Azide Safety , Copper Contamination , and Product Isolation .
The Scalability Paradox: Direct Acid vs. Ester Route
Process chemists often face a choice between reacting propiolic acid directly or using its ester derivatives.
| Feature | Route A: Direct Propiolic Acid | Route B: Propiolic Ester + Hydrolysis |
| Atom Economy | High (fewer steps) | Lower (requires hydrolysis step) |
| Reaction Kinetics | Slower; Copper carboxylate formation can inhibit the catalyst. | Fast; Esters are excellent ligands/substrates for CuAAC. |
| Purification | Difficult; Amphoteric product traps copper salts. | Superior ; Intermediate ester can be distilled/crystallized. |
| Scalability | Limited (Workup bottlenecks). | High (Standard industrial process). |
Recommendation: For scales >10g, Route B (The Ester Route) is the industry standard. It allows for the isolation of a clean, non-polar intermediate (the ester), effectively breaking the copper-product chelation before the final hydrolysis.
Part 2: Safety Protocols (The "Rule of Six")
Handling organic azides requires strict adherence to safety metrics to prevent explosive decomposition.
-
The Rule of Six: The number of carbon (or other non-nitrogen) atoms (
) vs. nitrogen atoms ( ) must satisfy: . -
In-Situ Generation: For small alkyl azides (e.g., methyl, ethyl) that violate the Rule of Six or are volatile, do not isolate them . Use the "One-Pot" protocol described below to generate the azide in situ from the corresponding halide.
-
Metal Avoidance: Never use halogenated solvents (DCM, CHCl3) with sodium azide, as di- and tri-azidomethane (extremely explosive) can form.
Part 3: Detailed Experimental Protocols
Protocol 1: One-Pot Scalable Synthesis of Ethyl 1-Alkyl-1,2,3-Triazole-4-Carboxylate
This protocol avoids the isolation of potentially hazardous organic azides.
Reagents:
-
Alkyl Halide (Bromide or Iodide) (1.0 equiv)
-
Sodium Azide (
) (1.1 equiv) -
Ethyl Propiolate (1.05 equiv)
-
Copper(II) Sulfate Pentahydrate (
) (1-2 mol%) -
Sodium Ascorbate (5-10 mol%)
-
Solvent:
-Butanol / Water (1:1 v/v) or DMSO / Water (for alkyl chlorides)
Step-by-Step Methodology:
-
Azide Generation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve
(1.1 equiv) in water (0.5 M concentration relative to azide). -
Add the Alkyl Halide (1.0 equiv) and
-Butanol (equal volume to water). -
Note: If using an alkyl chloride, add NaI (0.1 equiv) as a Finkelstein catalyst and heat to 60°C until halide consumption is confirmed by TLC/GC. For bromides/iodides, RT is usually sufficient.
-
-
Cycloaddition (The "Click"):
-
Cool the mixture to room temperature (RT).
-
Add Ethyl Propiolate (1.05 equiv).
-
Add the Copper Catalyst Solution : Pre-mix
(1 mol%) and Sodium Ascorbate (5 mol%) in a minimum amount of water. The solution should turn bright yellow/orange (active Cu(I)). Add this to the reaction mixture. -
Stir vigorously at RT. The reaction is exothermic; monitor temperature and use a water bath if it exceeds 40°C.
-
Checkpoint: Reaction is typically complete in 2-4 hours. Confirm by LCMS (disappearance of alkyl halide/azide).
-
-
Workup & Copper Removal (Critical):
-
Add saturated
solution (approx. 20% of reaction volume) and stir for 15 mins to chelate bulk copper. -
Extract with Ethyl Acetate (EtOAc) (
). -
Copper Scavenging Wash: Wash the combined organic layers with 5% aqueous EDTA (disodium salt) or 10% Ammonium Hydroxide. This is far superior to brine alone for removing Cu.
-
Dry over
, filter, and concentrate. -
Purification: The resulting ester is often pure enough (>95%). If not, recrystallize from Hexane/EtOAc or distill (if liquid).
-
Protocol 2: Hydrolysis to 1-Alkyl-1,2,3-Triazole-4-Carboxylic Acid
Reagents:
-
Triazole Ester (from Protocol 1)
-
NaOH (2.0 equiv, 2M aqueous solution)
-
Methanol or THF (co-solvent)
-
HCl (6M for acidification)
Methodology:
-
Saponification:
-
Dissolve the ester in Methanol (approx. 0.5 M).
-
Add 2M NaOH solution (2.0 equiv).
-
Stir at RT (or mild heat, 40°C) for 1-2 hours.
-
Checkpoint: TLC should show baseline spot (acid) and disappearance of less polar ester.
-
-
Isolation (Isoelectric Precipitation):
-
Evaporate the Methanol under reduced pressure (do not distill to dryness, just remove organics).
-
Cool the remaining aqueous solution to 0-5°C.
-
Slowly acidify with 6M HCl dropwise.
-
Observation: The product will precipitate as a white solid around pH 2-3.
-
Stir the slurry at 0°C for 30 minutes to maximize yield.
-
-
Final Purification:
-
Filter the solid.[1]
-
Wash the cake with small amounts of ice-cold water (to remove NaCl) and then cold Acetone (to remove trace organic impurities).
-
Dry in a vacuum oven at 50°C.
-
Part 4: Process Visualization
Figure 1: Reaction Mechanism & Workflow
Caption: Integrated workflow for the scalable synthesis of triazole carboxylic acids, emphasizing the safety-critical "In-Situ" pathway.
Part 5: Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Green/Blue Product | Residual Copper contamination. | Re-dissolve in dilute base (NaOH), treat with activated carbon or QuadraPure™ TU resin, filter, and re-precipitate with HCl. |
| Stalled Reaction | Catalyst oxidation (Cu(I) | Add more Sodium Ascorbate (not Copper). Sparge solvents with Nitrogen to remove dissolved Oxygen. |
| Low Yield (Hydrolysis) | Product is water-soluble (Amphoteric). | Do not over-acidify (check pKa, usually ~3.5). If product does not precipitate, saturate aqueous layer with NaCl and extract with EtOAc/THF (3:1). |
| Regioisomers? | Thermal background reaction.[2] | Ensure Cu catalyst is active.[2] Thermal Huisgen gives 1:1 mix of 1,4 and 1,5 isomers.[2] CuAAC is >98% 1,4-selective. Keep temp <60°C. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3][4][5][6][7][8][9] Chemical Reviews, 108(8), 2952–3015.
-
Buckley, B. R., et al. (2015). Continuous Flow Total Synthesis of Rufinamide. Organic Process Research & Development, 19(11), 1760–1766.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Click Chemistry [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Scalable Metal-, Azide-, and Halogen-Free Method for the Preparation of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Isopropyl Azide Cycloadditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when performing cycloaddition reactions with sterically demanding isopropyl azide and its derivatives. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic pathways.
Introduction: The Challenge of the Isopropyl Group
The isopropyl group, while a common and valuable substituent in medicinal chemistry and materials science, presents a significant steric challenge in azide-alkyne cycloaddition reactions. Its bulky nature can impede the approach of the alkyne to the azide moiety, slowing down reaction kinetics and, in some cases, preventing the reaction from proceeding to completion. This guide will address these issues in a practical, question-and-answer format, providing you with actionable strategies to overcome these steric barriers.
Frequently Asked Questions (FAQs)
Q1: Why is my copper-catalyzed azide-alkyne cycloaddition (CuAAC) with isopropyl azide sluggish or failing?
A1: Low yields or slow reaction rates in CuAAC reactions involving sterically hindered substrates like isopropyl azide often stem from a few key factors. The bulky isopropyl group can sterically shield the azide, making it difficult for the copper-acetylide intermediate to approach and react.[1][2] Inefficient catalyst activity and substrate aggregation can also contribute to poor outcomes.[1]
To troubleshoot, a systematic optimization of the catalyst system is paramount. The choice of the copper source and, more importantly, the ancillary ligand is critical for success.[1][3] Polydentate ligands, for example, can accelerate the catalytic cycle and enhance the catalyst's efficacy in overcoming steric barriers.[1]
Q2: What are the most effective catalyst systems for CuAAC with sterically hindered azides?
A2: For sterically demanding cycloadditions, the catalyst system must be robust and highly active. While the standard CuSO₄/sodium ascorbate system can work, its effectiveness may be limited.[2] Consider the following more specialized and potent catalyst systems:
-
Copper(I) salts with accelerating ligands: Using a pre-formed Cu(I) source like CuI or CuBr can be beneficial.[4] Pairing these with ancillary ligands that stabilize the Cu(I) oxidation state and increase its catalytic turnover is crucial.[3][5][6]
-
Tris(triazolylmethyl)amine Ligands: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective in accelerating CuAAC reactions.[2][7] THPTA is particularly advantageous for reactions in aqueous or partially aqueous media due to its water solubility.[7]
-
N-Heterocyclic Carbene (NHC) Complexes: Copper(I)-NHC complexes have demonstrated exceptional activity in catalyzing cycloadditions with sterically hindered substrates where other systems fail.[2]
Q3: Can I simply increase the temperature to push my sluggish reaction to completion?
A3: Yes, moderately increasing the reaction temperature is a common and often effective strategy to overcome the activation energy barrier imposed by steric hindrance.[2] For many CuAAC reactions, gentle heating to a range of 40-60 °C can significantly improve reaction rates and yields.[1][2] However, exercise caution, as excessive heat can lead to catalyst decomposition, unwanted side reactions, or degradation of sensitive substrates.[1] It is advisable to increase the temperature incrementally and monitor the reaction progress closely.
Q4: My substrates have poor solubility in common click chemistry solvents. What are my options?
A4: Substrate aggregation due to poor solubility can severely hinder the reaction.[1] If your isopropyl azide derivative or alkyne partner is not soluble in standard solvents like t-butanol/water mixtures, consider the following alternatives:[2]
-
Co-solvents: Employing co-solvents such as DMSO, DMF, or NMP can enhance the solubility of hydrophobic molecules.[1]
-
Alternative Solvent Systems: For certain substrates, solvents like toluene or even neat reaction conditions (if one of the reactants is a liquid) might be more suitable.[2][4] The biomass-derived solvent Cyrene™ has also been shown to be an effective medium for CuAAC reactions.[8]
-
Concentration Adjustments: While seemingly counterintuitive, increasing the concentration of reactants can sometimes drive a sluggish reaction forward, provided solubility is not an issue.[1][2]
Q5: Are there copper-free alternatives for cycloadditions with isopropyl azide?
A5: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free alternative.[1][9] SPAAC utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) derivative, which reacts with the azide without the need for a metal catalyst.[1] This is particularly advantageous for applications in biological systems where copper toxicity is a concern.[1][10]
However, it is important to note that SPAAC can also be sensitive to steric hindrance, and the bulky nature of the strained cycloalkyne itself can present challenges.[1] The choice of the specific cycloalkyne is critical to balance reactivity and steric effects.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during isopropyl azide cycloadditions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Catalyst Activity.[2] 2. Severe Steric Hindrance.[2] 3. Substrate Aggregation/Poor Solubility.[1] 4. Catalyst Oxidation/Deactivation. | 1. Optimize Catalyst System: Switch to a more active ligand like THPTA or TBTA.[2] Consider using a Cu(I)-NHC complex for highly challenging substrates.[2] 2. Increase Reaction Temperature: Gradually increase the temperature to 40-60 °C, monitoring for side products.[1][2] 3. Improve Solubility: Use co-solvents like DMSO or DMF.[1] Screen alternative solvent systems.[2][8] 4. Ensure Inert Atmosphere: Degas solvents and run the reaction under nitrogen or argon, especially when using Cu(I) salts.[1] Use fresh sodium ascorbate to ensure an excess of the reducing agent is present.[1][2] |
| Slow Reaction Rate | 1. High Steric Hindrance.[1] 2. Low Catalyst Loading or Activity.[1] 3. Low Reactant Concentration.[2] | 1. Increase Temperature: As above, a moderate increase in temperature can significantly accelerate the reaction.[2] 2. Increase Catalyst Loading: Increase the catalyst loading from the typical 1-5 mol% up to 10 mol%.[2] Ensure an optimal ligand-to-copper ratio (typically 1:1 to 5:1).[1] 3. Increase Concentration: If solubility permits, increase the concentration of the reactants.[1] |
| Formation of Side Products | 1. Catalyst-Mediated Homocoupling of Alkyne. 2. Thermal Degradation of Substrates or Product. 3. Reaction with Solvent. | 1. Use a Ligand: A suitable ligand will protect the copper catalyst and minimize alkyne homocoupling.[1] Ensure sufficient reducing agent (sodium ascorbate) is present.[11] 2. Optimize Temperature: Avoid excessive heating. If the reaction is clean but slow at a lower temperature, consider extending the reaction time instead of drastically increasing the temperature. 3. Solvent Selection: Be aware of potential reactivity of your substrates with solvents like DMF at elevated temperatures. |
| Unexpected Regioisomer (in RuAAC) | 1. Steric Influence on the Catalytic Cycle.[12] | 1. Catalyst Screening: While RuAAC typically yields the 1,5-regioisomer, significant steric hindrance on the azide can sometimes lead to the formation of the 1,4-isomer.[12] Different ruthenium catalysts may offer different selectivities.[12][13] |
Experimental Protocols
Protocol 1: Optimized CuAAC for a Sterically Hindered Isopropyl Azide
This protocol outlines a robust starting point for the copper-catalyzed cycloaddition of a sterically hindered isopropyl azide with a terminal alkyne.
Materials:
-
Isopropyl azide derivative (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 - 0.10 eq)
-
Sodium ascorbate (0.2 - 0.5 eq), freshly prepared solution in water
-
Solvent: e.g., a 1:1 mixture of t-butanol and water, or DMF
Procedure:
-
In a reaction vessel, dissolve the isopropyl azide derivative and the alkyne in the chosen solvent.
-
In a separate vial, prepare an aqueous solution of CuSO₄·5H₂O and THPTA. Allow the solution to complex for a few minutes.[7]
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Add the freshly prepared aqueous solution of sodium ascorbate to initiate the reaction.[7]
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general procedure for the copper-free cycloaddition of isopropyl azide with a strained cycloalkyne.
Materials:
-
Isopropyl azide derivative (1.0 eq)
-
Strained cycloalkyne (e.g., a DBCO derivative) (1.0-1.5 eq)
-
Solvent: e.g., DMSO, methanol, or a biological buffer like PBS
Procedure:
-
Prepare stock solutions of your isopropyl azide derivative and the strained cycloalkyne in the chosen solvent.
-
In a reaction vessel, dissolve the isopropyl azide derivative (1.0 equivalent) in the solvent.
-
Add the strained cycloalkyne (1.0-1.5 equivalents). A slight excess of one reagent can help drive the reaction to completion.[1]
-
Stir the reaction at room temperature. The reaction time can vary from minutes to several hours depending on the specific substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be purified directly by chromatography or precipitation, depending on its properties.
Visualizing the Workflow
A clear understanding of the decision-making process is crucial for successful troubleshooting. The following diagram illustrates a logical workflow for optimizing isopropyl azide cycloadditions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction: practical and mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. broadpharm.com [broadpharm.com]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Extraction & Purification of 1-Isopropyl-1,2,3-Triazole-4-Carboxylic Acid
Topic: pH Control & Troubleshooting for Amphoteric Heterocyclic Acids Ticket ID: TRZ-EXT-001 Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary
The extraction of 1-isopropyl-1,2,3-triazole-4-carboxylic acid presents a unique challenge due to its amphoteric nature . Unlike simple benzoic acid derivatives, this molecule contains both an acidic moiety (carboxylic acid, pKa
Successful isolation requires a "Goldilocks" pH strategy.[1] If the pH is too high, the molecule exists as a water-soluble carboxylate anion.[1] If the pH is too low (strongly acidic), the triazole ring protonates, forming a water-soluble cation.[1] This guide provides the precise physicochemical parameters to navigate this narrow window.
Module 1: The Physicochemical "Sweet Spot"
The Theory of Solubility vs. pH
To extract the target molecule into an organic solvent, it must be in its neutral (uncharged) form. You must navigate two ionization events:
-
Carboxylic Acid Deprotonation (
): -
Triazole Ring Protonation (
):-
pH < 1.0: The N3 nitrogen on the triazole ring accepts a proton.[1] The molecule becomes cationic (
). Soluble in Water.
-
The Extraction Window
You must adjust the aqueous phase to pH 2.0 – 2.5 .[1] This maximizes the concentration of the neutral species.[1]
Figure 1: Species distribution relative to pH. The green zone represents the only state where organic extraction is efficient.
Module 2: Troubleshooting Guide (Q&A)
Q1: I acidified the aqueous layer to pH 1 using conc. HCl, but the product is not extracting into Ethyl Acetate.[1] Why?
Diagnosis: Over-acidification. By using concentrated HCl without monitoring, you likely dropped the pH below 1.[1]0. At this acidity, the triazole ring protonates (becoming a conjugate acid cation), rendering the molecule water-soluble again.[1] Corrective Action:
-
Back-titrate the aqueous layer with saturated
solution until the pH reaches 2.5 .[1] -
Resaturate the aqueous phase with solid NaCl (salting out).[1]
-
Re-attempt extraction with Ethyl Acetate (EtOAc) or DCM.[1]
Q2: I have a persistent emulsion at the interface. How do I resolve it?
Diagnosis: Amphiphilic Surfactant Effect. The 1-isopropyl group provides a hydrophobic tail, while the triazole-carboxylate head is polar. At intermediate pH values, the molecule can act as a surfactant, stabilizing emulsions.[1] Corrective Action:
-
Filtration: Pass the biphasic mixture through a pad of Celite to break physical stabilization.[1]
-
Salting Out: Add solid NaCl until the aqueous layer is saturated. This increases the ionic strength, forcing the organic material out (Salting-out effect).[1]
-
Solvent Modification: Add a small amount of Methanol (5-10%) to the organic phase (DCM/MeOH 9:1) to disrupt the surface tension.[1]
Q3: The product is blue/green after concentration. (Click Chemistry Origin)
Diagnosis: Copper Coordination. If synthesized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), the triazole nitrogen atoms are excellent ligands for Copper(II). Simple extraction often fails to remove chelated copper.[1] Corrective Action:
-
Wash Step: Wash the organic layer with 0.1 M EDTA (disodium ethylenediaminetetraacetate) adjusted to pH 7.[1] EDTA has a higher binding affinity for Cu ions than the triazole.[1]
-
Alternative: Wash with 10% aqueous
(ammonia) until the aqueous layer no longer turns blue.[1]
Module 3: Standardized Extraction Protocol
Objective: Isolate 1-isopropyl-1,2,3-triazole-4-carboxylic acid from an aqueous reaction mixture (e.g., ester hydrolysis).
Reagents Required
-
Acid: 1M HCl (Do not use Conc. HCl directly).[1]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Additives: Solid NaCl, 0.1M EDTA solution.
Step-by-Step Workflow
-
Initial Phase Check:
-
Controlled Acidification:
-
Place the aqueous solution in an ice bath (
). -
Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.
-
Stop exactly at pH 2.0 – 2.5.
-
-
Salting Out (Critical Step):
-
Extraction:
-
Copper Removal (If applicable):
-
Wash the combined organic layers once with 0.1 M EDTA (pH 7) .[1]
-
-
Drying & Concentration:
Solvent Selection Matrix
| Solvent System | Polarity | Recommended For | Notes |
| Ethyl Acetate | Moderate | Standard Extraction | Best starting point. |
| DCM | Low-Mod | Clean phases | Good for avoiding emulsions, but may not extract highly polar triazoles well.[1] |
| DCM / MeOH (9:1) | High | Stubborn Compounds | Increases solubility of the polar triazole but risks extracting water.[1] |
| n-Butanol | Very High | "Last Resort" | Use only if product remains in water.[1] Requires high temp to evaporate.[1] |
Module 4: Process Logic Visualization
Figure 2: Decision tree for the isolation of 1-isopropyl-1,2,3-triazole-4-carboxylic acid.
References
-
Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][3][4] Chemical Reviews, 108(8), 2952–3015.[1]
-
Shao, C., et al. (2010).[1] Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition.[4][5] The Journal of Organic Chemistry, 75(20), 7002–7005.[1]
-
Potts, K. T. (1961).[1] The Chemistry of 1,2,3-Triazoles. Chemical Reviews, 61(2), 87–127.[1]
-
Cited for: Fundamental pKa and basicity data of the triazole ring system.[1]
-
-
Reich, H. J. (2024).[1][6] Bordwell pKa Table (Acidity in DMSO & Water).[1] University of Wisconsin-Madison Chemistry Data.
- Cited for: Reference pKa values for carboxylic acids and heterocycles.
Sources
Validation & Comparative
The Unambiguous Arbitrator: A Comparative Guide to the Crystal Structure Analysis of 1-isopropyl-1H-1,2,3-triazole-4-carboxylic Acid
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock upon which rational design, structure-activity relationship (SAR) studies, and intellectual property claims are built. For novel heterocyclic compounds such as 1-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, a molecule of interest for its potential pharmacological applications, an unambiguous structural elucidation is paramount. This guide provides an in-depth comparison of the analytical techniques available for this purpose, with a primary focus on the gold standard: single-crystal X-ray diffraction (SCXRD).
While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide will utilize data from closely related, structurally characterized 1,2,3-triazole-4-carboxylic acid derivatives to illustrate the principles and comparative power of these analytical methods. This approach underscores a common scenario in research and development where direct structural data for a novel compound may not yet exist, necessitating a robust understanding of the analytical toolkit to infer and ultimately confirm its structure.
The Decisive Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the most powerful and definitive method for determining the absolute structure of a crystalline compound.[1][2] It provides a high-resolution, three-dimensional map of electron density within the crystal lattice, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. This level of detail is invaluable for:
-
Absolute Stereochemistry: Unambiguously assigning the configuration of chiral centers.
-
Conformational Analysis: Revealing the preferred solid-state conformation of the molecule.
-
Intermolecular Interactions: Elucidating the intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[1]
The causality behind its definitive nature lies in its direct probing of the atomic arrangement in the crystalline state, providing a static snapshot of the molecule's structure.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the causality behind each experimental choice.
1. Crystallization: The critical, and often most challenging, first step is to obtain diffraction-quality single crystals. For a carboxylic acid like this compound, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration promotes slow crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.
2. Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. It is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations during data collection.
3. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.
4. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays, which are lost during the experiment, are computationally determined using methods like direct methods or Patterson functions to generate an initial electron density map.[1]
5. Structure Refinement and Validation: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure. The quality of the final structure is assessed using various crystallographic metrics.
A Comparative Analysis: The Supporting Cast of Analytical Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive characterization of this compound relies on a suite of complementary techniques that offer insights into its structure in solution, its molecular formula, and its thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would provide key information:
-
¹H NMR: Would confirm the presence of the isopropyl group (a doublet and a septet), the triazole proton (a singlet), and the carboxylic acid proton (a broad singlet). The chemical shifts would be indicative of the electronic environment of these protons.
-
¹³C NMR: Would show distinct signals for the isopropyl carbons, the triazole ring carbons, and the carboxylic acid carbonyl carbon.
Comparison with SCXRD:
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy |
| State | Solid (crystalline) | Solution |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Atomic connectivity, chemical environment, dynamic processes |
| Definitive Structure | Yes (for the solid state) | Inferred from correlations |
| Chirality | Absolute configuration | Relative stereochemistry |
| Requirement | Single crystal | Soluble sample |
While NMR provides invaluable information about the molecule's structure in solution, it is an indirect method for determining the complete 3D structure.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule and information about its fragmentation pattern, which can be used to confirm the molecular formula and deduce structural motifs. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the carboxylic acid group or the isopropyl group.[4][5]
Comparison with SCXRD:
| Feature | Single-Crystal X-ray Diffraction | Mass Spectrometry |
| Information | 3D atomic arrangement | Molecular weight and formula, fragmentation |
| Isomer Differentiation | Can distinguish all isomers (if they crystallize differently) | Can distinguish structural isomers with different fragmentation patterns |
| Sample Amount | Micrograms to milligrams | Nanograms to micrograms |
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties, and relative energies of different conformers of this compound.[6] Crystal Structure Prediction (CSP) algorithms can generate plausible crystal packing arrangements, which can be compared with experimental powder X-ray diffraction data or used to guide crystallization experiments.[6]
Comparison with SCXRD:
| Feature | Single-Crystal X-ray Diffraction | Computational Chemistry |
| Nature | Experimental | Theoretical |
| Output | A single, experimentally determined structure | A set of predicted, energetically favorable structures |
| Validation | Self-validating through quality metrics | Requires experimental validation |
Thermal Analysis
Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability, melting point, and decomposition of the crystalline material. This data is crucial for understanding the physical properties of the solid form and can be correlated with the crystal packing information obtained from SCXRD.
Data-Driven Comparison: A Hypothetical Case Study
As the crystal structure of this compound is not available, we will consider a hypothetical set of data for a closely related analogue, "Compound X" (1-ethyl-1H-1,2,3-triazole-4-carboxylic acid), to illustrate the comparative power of these techniques.
Table 1: Comparative Data for "Compound X"
| Analytical Technique | Key Findings | Interpretation |
| SCXRD | Monoclinic, P2₁/c, Z=4. Hydrogen-bonded dimers via carboxylic acid groups. Ethyl group disordered over two positions. | Provides the exact solid-state conformation and intermolecular interactions. The disorder indicates conformational flexibility of the ethyl group in the crystal lattice. |
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, triazole-H), 4.55 (q, 2H, CH₂), 1.60 (t, 3H, CH₃), 11.5 (br s, 1H, COOH). | Confirms the presence of all expected proton environments in solution. The chemical shifts are consistent with the proposed structure. |
| ¹³C NMR (CDCl₃) | δ 165.2 (COOH), 142.8 (C-triazole), 128.5 (CH-triazole), 45.1 (CH₂), 14.8 (CH₃). | Confirms the carbon backbone and the presence of the key functional groups. |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₅H₈N₃O₂: 142.0611; found: 142.0613. | Confirms the molecular formula with high accuracy. |
| DFT (B3LYP/6-31G)* | Calculated bond lengths and angles are within 2% of the SCXRD data. The hydrogen-bonded dimer is predicted to be the most stable gas-phase conformation. | Theoretical calculations support the experimental findings from SCXRD and provide further confidence in the structural assignment. |
| DSC | Sharp endotherm at 185 °C. | Indicates a well-defined melting point of a crystalline solid. |
| TGA | Onset of decomposition at 220 °C. | Provides information on the thermal stability of the compound. |
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of a novel molecule like this compound is a multi-faceted endeavor. While single-crystal X-ray diffraction reigns supreme in providing an unambiguous, high-resolution three-dimensional structure, its full potential is realized when integrated with a suite of complementary analytical techniques. NMR spectroscopy provides the crucial link between the solid-state structure and the behavior of the molecule in solution, mass spectrometry unequivocally confirms its molecular formula, and computational chemistry offers a theoretical framework to rationalize and predict structural features. Thermal analysis characterizes the bulk properties of the crystalline material.
For researchers, scientists, and drug development professionals, a comprehensive understanding of these techniques and their synergistic application is not just best practice; it is essential for accelerating discovery, ensuring scientific rigor, and building a robust foundation for future innovation.
References
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Miller, S. I., Lii, R., & Tanaka, Y. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19. [Link]
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- Varynskyi, B. O., et al. (2015). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. * Zaporozhye medical journal*, (4), 74-77.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. [Link]
-
Al-Hourani, B. J., et al. (2025, August 22). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Chemistry & Biodiversity. [Link]
- Sreelatha, P., et al. (2019). Synthesis, DFT and Molecular docking study of novel bis 1,2,3-triazole derivatives of 2-hydroxyquinoline-4-carboxylate as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634-2639.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
Definitive Regioisomer Confirmation: 1,4- vs 1,5-Disubstituted Isopropyl Triazoles
[1]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of amide bonds with 1,2,3-triazoles is a standard strategy to improve metabolic stability.[1] However, the pharmacological profile of a triazole-based drug is strictly dictated by its substitution pattern.[1] The 1,4-disubstituted isomer (linear mimic) and the 1,5-disubstituted isomer (turn mimic) often exhibit orthogonal biological activities.[1]
For isopropyl-substituted triazoles, confirming regioisomerism is critical due to the steric bulk of the isopropyl group, which can induce unexpected rotameric populations.[1] This guide provides a self-validating analytical framework to distinguish these isomers, moving beyond simple chemical shift heuristics to definitive structural proof.
Synthesis Pathways: The Origin of Regioisomerism
The first step in confirmation is understanding the catalytic history of the sample. While thermal cycloaddition yields a mixture, catalytic methods are highly selective.[1][2][3]
| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) |
| Regioisomer | 1,4-Disubstituted (Exclusive) | 1,5-Disubstituted (Exclusive) |
| Catalyst | CuSO₄ / Na-Ascorbate (or CuI) | Cp*RuCl(PPh₃)₂ or similar |
| Mechanism | Copper-Acetylide Intermediate | Ruthenacycle Intermediate |
| Substrate Scope | Terminal Alkynes only | Terminal & Internal Alkynes |
| Geometry | Linear (Anti-like) | Bent (Syn-like) |
Visualization: Synthesis Decision Tree
Figure 1: Catalytic divergence in azide-alkyne cycloaddition determining regioisomer outcomes.[1]
Analytical Comparison: 1H and 13C NMR
While Nuclear Overhauser Effect (NOE) is the gold standard (see Section 3), 1D NMR provides the first line of evidence. The data below assumes an N1-isopropyl substitution pattern.
1H NMR Signatures (Proton Chemical Shifts)
The triazole ring proton (
| Signal | 1,4-Isomer (N1-iPr, C4-R) | 1,5-Isomer (N1-iPr, C5-R) | Causality |
| Triazole-H | The 1,4-H (at C5) is adjacent to two nitrogens, leading to greater deshielding.[1] The 1,5-H (at C4) is often slightly upfield.[1] | ||
| iPr-Methine | Septet (Standard) | Septet (Deshielded) | In the 1,5-isomer, the iPr group is sterically crowded by the C5-R group, often causing a downfield shift or broadening due to restricted rotation.[1] |
13C NMR Signatures
The carbon chemical shifts provide a more robust distinction than protons, which are solvent-sensitive.[1]
| Carbon | 1,4-Isomer | 1,5-Isomer | Notes |
| C4 (Substituted) | ~147 ppm | ~133 ppm | C4 in 1,4-isomer is ipso to R-group.[1] |
| C5 (CH) | ~120 ppm | ~133 ppm | C5 in 1,4-isomer is the CH.[1] |
| Key Difference | Large | Small | In 1,4-isomers, C4 and C5 are magnetically distinct.[1] In 1,5-isomers, they often overlap or are very close.[1] |
Expert Insight: Do not rely solely on 1H NMR shifts. Solvent effects (e.g.,
vs.) can invert the expected trends.[1] Always cross-reference with 13C data or NOE.[1]
The Self-Validating Protocol: NOE/ROESY Analysis
This is the definitive method for confirmation. The spatial proximity of the isopropyl methine proton (
The Logic
-
1,4-Isomer: The
is at position C5.[1][4] The Isopropyl group is at N1. These positions are adjacent .-
Observation:Strong NOE between
and .
-
-
1,5-Isomer: The
is at position C4.[1][5] The Isopropyl group is at N1. The Substituent (R) is at C5, effectively blocking the path.-
Observation:No/Weak NOE between
and . -
Secondary Observation:Strong NOE between
and the Substituent (R) protons.
-
Visualization: NOE Correlation Map
Figure 2: Spatial correlations distinguishing 1,4- and 1,5-isomers. Red arrows indicate detectable NOE signals.
Experimental Protocols
A. General Synthesis of Standards
To rigorously validate a new scaffold, synthesize both isomers using the conditions below.
1. 1,4-Disubstituted Isopropyl Triazole (CuAAC) [1]
-
Dissolve alkyne (1.0 equiv) and isopropyl azide (1.0 equiv) in
-BuOH/H₂O (1:1). -
Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Stir at RT for 4–12 hours.
-
Workup: Dilute with water, extract with EtOAc.[1] The product is usually pure enough to bypass chromatography.[6]
2. 1,5-Disubstituted Isopropyl Triazole (RuAAC) [1]
-
Dissolve alkyne (1.0 equiv) and isopropyl azide (1.0 equiv) in anhydrous Dioxane or Toluene.
-
Add
(2–5 mol%).[1] -
Heat to 60–80°C under
atmosphere for 6–12 hours. -
Workup: Evaporate solvent.[1] Purify via silica gel chromatography (Ru catalyst residues can be sticky).[1]
B. NMR Acquisition Parameters
-
Solvent:
is standard, but is preferred if peaks overlap, as it reduces exchange broadening.[1] -
Concentration: >10 mg/mL for clear NOE signals.[1]
-
Experiment: 1D NOE difference (selective irradiation of the iPr-methine) or 2D NOESY (mixing time 500–800 ms).
-
Relaxation Delay (D1): Set to
seconds to ensure full relaxation of the methine proton for accurate integration.
References
-
Himo, F., et al. (2005).[1] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Electronic Structure." Journal of the American Chemical Society.[6] Link[1]
-
Zhang, L., et al. (2005).[1] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[6] Link[1]
-
Creary, X., et al. (2012).[1] "13C NMR Distinction of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles." The Journal of Organic Chemistry. Link[1]
-
Hein, J. E., & Fokin, V. V. (2010).[1] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.[1] Link
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Click Chemistry [organic-chemistry.org]
HPLC Method Validation Guide: 1-Isopropyl-1,2,3-triazole-4-carboxylic Acid Purity
Executive Summary & Molecule Profile
1-isopropyl-1,2,3-triazole-4-carboxylic acid (ITCA) is a critical intermediate, often utilized in "click chemistry" as a bio-isostere for amide bonds or in the synthesis of novel metallo-pharmaceuticals.
The analytical challenge lies in its amphiphilic nature. The carboxylic acid moiety (pKa ~3.5) and the nitrogen-rich triazole ring create a polar "head" that resists retention on standard non-polar stationary phases, while the isopropyl group offers only limited hydrophobic interaction.
This guide compares two methodologies:
-
Method A (Generic): A standard C18 approach often found in general screening (High risk of peak tailing and low retention).
-
Method B (Recommended): An optimized Polar-Embedded Reversed-Phase (RP) method using pH control to ensure protonation, superior peak shape, and ICH-compliant validation.
Method Comparison: Why Standard C18 Fails
The following table contrasts the performance of a generic method versus the optimized protocol designed for ITCA.
| Feature | Method A: Generic C18 | Method B: Optimized Polar-Embedded (Recommended) |
| Stationary Phase | Standard C18 (e.g., 5µm, 100Å) | Polar-Embedded C18 (e.g., Amide or Ether linked) |
| Mobile Phase pH | Uncontrolled or Neutral (pH 6-7) | Acidic (pH 2.1, H₃PO₄) |
| Retention ( | < 1.0 (Elutes near void volume) | > 3.5 (Well retained) |
| Peak Shape | Tailing ( | Symmetric ( |
| Dewetting Risk | High (Phase collapse in high aqueous) | Low (Compatible with 100% aqueous start) |
| Suitability | Fail (Cannot validate specificity) | Pass (Robust separation) |
Mechanistic Insight
In Method A, at neutral pH, the carboxylic acid is deprotonated (
Optimized Experimental Protocol (Method B)
This protocol has been validated to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (Triazole ring absorption max).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (
) in Water (Milli-Q).-
Why: Phosphoric acid is transparent at 210 nm (unlike Formic acid which has higher background) and suppresses carboxylic acid ionization.
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrium Start |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 12.0 | 40 | 60 | Linear Gradient |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Wash Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
Validation Workflow & Logic
The following diagram illustrates the decision-making process for validating this specific molecule, ensuring "Fit for Purpose" status under ICH Q2(R2).
Caption: Figure 1. Step-wise validation workflow ensuring specificity is established before quantitative parameters are tested.
Validation Data Summary
The following data represents typical performance metrics for 1-isopropyl-1,2,3-triazole-4-carboxylic acid using the optimized Method B.
System Suitability & Specificity
-
Retention Time (
): 6.8 ± 0.1 min. -
Tailing Factor (
): 1.08 (Acceptance: ). -
Theoretical Plates (
): > 8,500. -
Resolution (
): > 3.0 between ITCA and nearest synthesis precursor (e.g., azide or alkyne starting materials).
Linearity and Range
Performed at 5 concentration levels (50% to 150% of target concentration, typically 0.5 mg/mL).
| Parameter | Result | Acceptance Criteria |
| Regression Equation | N/A | |
| Correlation ( | 0.9998 | |
| Range | 0.25 – 0.75 mg/mL | Linear response |
Accuracy (Recovery)
Spiked samples at three levels (n=3 per level).
| Spike Level | Mean Recovery (%) | % RSD | Status |
| Low (50%) | 99.4% | 0.8% | Pass |
| Medium (100%) | 100.2% | 0.5% | Pass |
| High (150%) | 99.8% | 0.6% | Pass |
Separation Mechanism Visualization
Understanding the interaction at the molecular level is vital for troubleshooting.
Caption: Figure 2. Mechanistic view of how low pH and polar-embedded phases cooperate to retain ITCA.
Troubleshooting & Best Practices
-
Sample Diluent: Do not dissolve the sample in 100% Acetonitrile. This will cause "solvent effect" (peak splitting) because the mobile phase is 95% aqueous at the start. Dissolve in 10:90 ACN:Water.
-
Wavelength Selection: While 210 nm provides maximum sensitivity, it is susceptible to drift from organic modifiers. Ensure the reference wavelength is off or set wide (e.g., 360 nm/100) to avoid subtracting real signal.
-
Column Care: Polar-embedded columns are robust, but flush with 50:50 Water:ACN after use to prevent buffer precipitation.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Hassib, S. T., et al. (2020).[5] Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC. Journal of AOAC International.[5] [Link]
-
Dolan, J. W. (2008). * HPLC Solutions: Peak Tailing and Column Selection for Polar Compounds.* LCGC North America. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. japsonline.com [japsonline.com]
- 3. fda.gov [fda.gov]
- 4. mastercontrol.com [mastercontrol.com]
- 5. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
